molecular formula C11H14ClN3O B2831618 6-chloro-N-cyclohexylpyridazine-3-carboxamide CAS No. 1179087-85-4

6-chloro-N-cyclohexylpyridazine-3-carboxamide

Cat. No.: B2831618
CAS No.: 1179087-85-4
M. Wt: 239.7
InChI Key: PPYHYEOIRLHBGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-N-cyclohexylpyridazine-3-carboxamide is a chemical compound with the CAS Number: 1179087-85-4 . It is available in powder form .


Molecular Structure Analysis

The molecular formula of this compound is C11H14ClN3O . The InChI Code is 1S/C11H14ClN3O/c12-10-7-6-9 (14-15-10)11 (16)13-8-4-2-1-3-5-8/h6-8H,1-5H2, (H,13,16) .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 239.7 . The physical form is a powder and it is stored at room temperature .

Scientific Research Applications

Synthesis and Antimicrobial Applications

  • A study on N-(3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-substitutedquinoline-3-carboxamides, which are structurally related to 6-chloro-N-cyclohexylpyridazine-3-carboxamide, demonstrated their effectiveness as antimicrobial agents against various bacterial and fungal strains (Rajput & Sharma, 2021).

Inhibitors and Antituberculosis Agents

  • Research on 3-chloro-4-carboxamido-6-arylpyridazines, closely related to this compound, identified these compounds as a novel class of interleukin-1β converting enzyme (ICE) inhibitors (Dolle et al., 1997).
  • Indole-2-carboxamides, structurally similar to this compound, have been identified as promising antituberculosis agents, with specific derivatives showing improved in vitro activity compared to standard TB drugs (Kondreddi et al., 2013).

Antitumor and Anti-inflammatory Activities

  • A study on alkylamino derivatives of N-benzylpyrazine-2-carboxamide revealed some compounds with significant antimycobacterial activity, with a few also showing activity against Gram-positive bacteria or influenza virus. These compounds are structurally related to this compound (Servusová-Vaňásková et al., 2015).
  • N,N-dialkyl-5-chloro[1,2,4]triazolo[4,3-a][1,8]naphthyridine-6-carboxamides, related to this compound, showed significant anti-inflammatory activity in studies, indicating their potential therapeutic applications (Di Braccio et al., 2010).

Anticonvulsant Properties and Structural Analysis

  • The crystal structures of certain anticonvulsant enaminones, including a derivative similar to this compound, were determined, providing insight into their potential medicinal applications (Kubicki et al., 2000).

Catalysis and Kinase Inhibition

  • A study on Rhodium(III)-catalyzed C3-H acylmethylation of tridentate [2,2'-bipyridine]-6-carboxamides, which are structurally related to this compound, highlighted their potential in organic synthesis (Yu et al., 2019).
  • Novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives, similar to this compound, were synthesized and evaluated as potential c-Met kinase inhibitors, showing significant antitumor activities (Liu et al., 2020).

Mechanism of Action

The mechanism of action for 6-chloro-N-cyclohexylpyridazine-3-carboxamide is not specified in the sources I found. It’s important to note that the mechanism of action can vary greatly depending on the specific application of the compound .

Safety and Hazards

The safety information available indicates that this compound may be harmful by inhalation, in contact with skin, and if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

6-chloro-N-cyclohexylpyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O/c12-10-7-6-9(14-15-10)11(16)13-8-4-2-1-3-5-8/h6-8H,1-5H2,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYHYEOIRLHBGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=NN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.